molecular formula C9H7N3O2 B13834379 (2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine

(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine

Cat. No.: B13834379
M. Wt: 189.17 g/mol
InChI Key: PHEJNNZKCKVHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-3H-1,5-benzodiazepine: is a chemical compound belonging to the benzodiazepine class, characterized by a benzene ring fused with a diazepine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-3H-1,5-benzodiazepine typically involves multi-component reactions. One common method includes the reaction of aldehydes, dimedone, and o-phenylenediamine under grinding conditions at 70°C, catalyzed by zinc sulfide nanoparticles. This method offers high yields, short reaction times, and efficient purification by crystallization .

Industrial Production Methods: Industrial production methods for 3-nitro-3H-1,5-benzodiazepine are not extensively documented. the principles of multi-component reactions and the use of heterogeneous catalysts like zinc sulfide nanoparticles can be scaled up for industrial applications, ensuring efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 3-nitro-3H-1,5-benzodiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

3-nitro-3H-1,5-benzodiazepine and its derivatives exert their effects by interacting with central benzodiazepine receptors, which are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA binding activity, leading to increased inhibitory neurotransmission. The result is a sedative, anxiolytic, and muscle relaxant effect .

Comparison with Similar Compounds

Uniqueness: 3-nitro-3H-1,5-benzodiazepine is unique due to its specific nitro substitution, which can influence its reactivity and pharmacological profile. This structural feature distinguishes it from other benzodiazepines and can lead to different therapeutic applications .

Properties

Molecular Formula

C9H7N3O2

Molecular Weight

189.17 g/mol

IUPAC Name

3-nitro-1H-1,5-benzodiazepine

InChI

InChI=1S/C9H7N3O2/c13-12(14)7-5-10-8-3-1-2-4-9(8)11-6-7/h1-6,10H

InChI Key

PHEJNNZKCKVHQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.